Ethyl 4,6-difluoro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications . The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 4,6-difluoro-1H-indazole-3-carboxylic acid.
Reduction: Ethyl 4,6-difluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of Ethyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-difluoro-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of an indazole ring.
Ethyl 4,6-difluoro-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is unique due to the presence of both fluorine atoms and the indazole ring, which confer enhanced chemical stability and biological activity compared to its analogs .
Biological Activity
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate is a synthetic compound that belongs to the indazole family, characterized by its unique structure with fluorine substitutions at the 4 and 6 positions of the indazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The presence of fluorine atoms in this compound enhances its chemical stability and may influence its biological activity due to alterations in electronic properties and reactivity. The synthesis typically involves classical methods such as Fischer indole synthesis, where 4,6-difluorophenylhydrazine reacts with ethyl glyoxylate under acidic conditions.
The biological activity of this compound may be attributed to its ability to modulate various cellular pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins like Bcl-2 and Bax . Furthermore, these compounds can disrupt the cell cycle distribution, leading to increased rates of apoptosis in treated cells .
Case Studies and Research Findings
A comprehensive study highlighted the structure-activity relationships (SAR) of substituted indazoles. It was found that modifications at specific positions on the indazole ring could significantly alter their potency against cancer cell lines. For example, compounds with diethylamino groups at certain positions demonstrated enhanced inhibitory effects on the CB1 receptor compared to others .
In another study focusing on microtubule assembly inhibition, certain indazole derivatives showed effective inhibition at concentrations around 20 µM, suggesting potential applications as microtubule-destabilizing agents . Although these studies do not directly evaluate this compound, they provide insights into the biological activities that similar compounds may exhibit.
Properties
Molecular Formula |
C10H8F2N2O2 |
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Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 4,6-difluoro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-8-6(12)3-5(11)4-7(8)13-14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
CTAWFWSRVDKYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=CC(=C2)F)F |
Origin of Product |
United States |
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